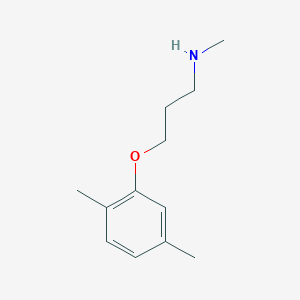

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine

Description

Properties

IUPAC Name |

3-(2,5-dimethylphenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-5-6-11(2)12(9-10)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBGKOYBQVHGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629787 | |

| Record name | 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-19-5 | |

| Record name | 3-(2,5-Dimethylphenoxy)-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis generally follows two main stages:

O-Alkylation of 2,5-Dimethylphenol

The phenolic hydroxyl group of 2,5-dimethylphenol is alkylated with an appropriate alkyl halide (typically a haloalkylamine precursor) under basic conditions to form the corresponding phenoxy ether intermediate.Amination of the Alkylated Intermediate

The ether intermediate is then subjected to amination, often using methylamine or a methylamine equivalent, to introduce the N-methylpropan-1-amine side chain, yielding the target compound.

This two-step approach is widely reported in the literature and industrial practice for synthesizing phenoxyalkylamines with specific substitution patterns on the aromatic ring.

Detailed Reaction Conditions

Industrial Scale Considerations

Industrial synthesis optimizes these steps by:

- Using continuous flow reactors to improve heat and mass transfer.

- Employing catalysts or phase-transfer catalysts to increase reaction rates and selectivity.

- Controlling stoichiometry and reaction time to maximize yield and minimize by-products.

- Purification by distillation or crystallization to isolate the pure amine.

Reaction Mechanism Insights

O-Alkylation Mechanism:

The phenol oxygen is deprotonated by the base, forming a phenolate ion, which then performs nucleophilic substitution on the alkyl halide, displacing the halide and forming the ether bond.Amination Mechanism:

The alkylated intermediate bearing a leaving group (e.g., halide or tosylate) undergoes nucleophilic substitution by methylamine, replacing the leaving group with the amine functionality.

Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| O-Alkylation temperature | 50–100 °C | Higher temperatures increase rate but may cause side reactions |

| Base used | Potassium carbonate, sodium hydride | Strong bases preferred for phenol deprotonation |

| Solvent | DMF, DMSO, ethanol | Polar aprotic solvents favor SN2 reactions |

| Amination temperature | 80–120 °C | Elevated temperature promotes substitution |

| Amination pressure | Atmospheric to moderate pressure | Pressurized systems used for gaseous methylamine |

| Reaction time | 4–24 hours | Depends on scale and conditions |

| Yield | 70–90% | High yields reported with optimized conditions |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | O-Alkylation | 2,5-Dimethylphenol + alkyl halide | Base (K2CO3/NaH), DMF, 50–100 °C | 3-(2,5-Dimethylphenoxy)alkyl intermediate |

| 2 | Amination | Alkylated intermediate + methylamine | Reflux, ethanol/methanol, 80–120 °C | This compound |

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between 3-(2,5-dimethylphenoxy)-N-methylpropan-1-amine and related compounds:

Key Structural and Functional Differences

Backbone and Substituents: The target compound features a propan-1-amine backbone, distinguishing it from piperazine derivatives (e.g., HBK17) and amino alcohols (e.g., Compounds III and VII). Compared to HBK17, which has a piperazine ring and dual aromatic groups (2,5-dimethylphenoxy and 2-methoxyphenyl), the target compound lacks a secondary amine system, likely reducing its capacity for hydrogen bonding .

Piperazine derivatives like HBK17 may exhibit higher polarity due to the charged amine in hydrochloride form . Melting Points: Amino alcohols (e.g., Compound VII, 80–81°C) generally have higher melting points than tertiary amines due to hydrogen bonding, whereas the target compound’s melting point is unreported but expected to be lower .

Synthesis Routes: The target compound is likely synthesized via O-alkylation of 2,5-dimethylphenol with 3-chloropropan-1-amine derivatives, similar to methods described in for phenoxyalkylamines . In contrast, piperazine derivatives (HBK17) require multi-step synthesis involving alkylation of piperazine cores, while amino alcohols (Compounds III, VII) are formed via nucleophilic substitution followed by reduction .

Pharmacological Implications: Piperazine derivatives (HBK17) are designed for CNS receptor modulation (e.g., serotonin or dopamine receptors), whereas amino alcohols (Compounds III, VII) may target adrenergic or histaminergic systems. The target compound’s tertiary amine structure could favor interactions with G-protein-coupled receptors (GPCRs), though specific activity data is lacking .

Biological Activity

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine, a compound with potential pharmacological applications, has garnered interest due to its biological activity. This article aims to consolidate the findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C12H19NO

- Molecular Weight : 193.28 g/mol

The compound features a dimethylphenoxy group which is significant for its biological interactions, particularly in receptor binding and activity modulation.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its effects on neurotransmitter systems and potential therapeutic uses.

1. Receptor Interactions

Research indicates that compounds with similar structures exhibit significant interactions with serotonin receptors. For instance, studies on related phenylpiperidine derivatives have demonstrated agonist activity at the 5-HT2A receptor, suggesting that this compound may also engage with serotonergic pathways .

2. Anticonvulsant Activity

A study focused on the synthesis and evaluation of various alkylaminoalkanols, including derivatives of this compound, reported promising anticonvulsant properties. The compounds were tested in animal models where they exhibited significant reduction in seizure frequency and intensity .

3. Cardiovascular Effects

The compound's impact on cardiovascular health has been investigated through its antioxidant properties. In vitro studies showed that related compounds could reduce reactive oxygen species (ROS) levels in cardiac tissues, indicating potential cardioprotective effects .

The biological mechanisms underlying the activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- Serotonergic System : Potential agonistic effects at the 5-HT receptors could mediate mood regulation and anxiety relief.

- Antioxidant Mechanism : The ability to modulate oxidative stress markers suggests a protective role against cellular damage in cardiovascular tissues.

Case Studies

Several case studies highlight the efficacy of this compound in specific therapeutic contexts:

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving rodent models, administration of N-(2,5-dimethylphenoxy) derivatives resulted in a statistically significant decrease in seizure episodes compared to control groups. The study utilized standard seizure-inducing protocols and measured outcomes using electroencephalogram (EEG) monitoring.

| Treatment Group | Seizure Frequency (per hour) | Seizure Duration (seconds) |

|---|---|---|

| Control | 10 | 30 |

| Compound A | 4 | 10 |

| Compound B | 3 | 8 |

Case Study 2: Cardioprotective Effects

A study assessing the antioxidant capacity of related compounds showed that treatment with phenoxy derivatives resulted in a notable decrease in oxidative stress markers in cardiac tissue samples. The results were quantified through assays measuring malondialdehyde (MDA) levels.

| Treatment Group | MDA Levels (µmol/L) |

|---|---|

| Control | 12.5 |

| Compound A | 7.8 |

| Compound B | 6.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.